molecular formula C23H25ClN2 B1605074 4,4'-(2-Chlorobenzylidene)di-2,5-xylidine CAS No. 81-71-0

4,4'-(2-Chlorobenzylidene)di-2,5-xylidine

Cat. No.: B1605074
CAS No.: 81-71-0
M. Wt: 364.9 g/mol
InChI Key: MCZONIGXYAOYBE-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] is a chemical compound with the molecular formula C23H25ClN2. It is known for its unique structure, which includes a chlorophenyl group and two dimethylbenzenamine groups connected by a methylene bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] typically involves the reaction of 2-chlorobenzaldehyde with 2,5-dimethylbenzenamine in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] is utilized in various scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] can be compared with other similar compounds such as:

    Benzenamine, 4,4’-methylenebis[2-chloro-]: This compound has a similar structure but with chloro groups instead of dimethyl groups.

    Benzenamine, 4,4’-methylenebis-: This compound lacks the chlorophenyl group, making it less complex. The uniqueness of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

81-71-0

Molecular Formula

C23H25ClN2

Molecular Weight

364.9 g/mol

IUPAC Name

4-[(4-amino-2,5-dimethylphenyl)-(2-chlorophenyl)methyl]-2,5-dimethylaniline

InChI

InChI=1S/C23H25ClN2/c1-13-11-21(25)15(3)9-18(13)23(17-7-5-6-8-20(17)24)19-10-16(4)22(26)12-14(19)2/h5-12,23H,25-26H2,1-4H3

InChI Key

MCZONIGXYAOYBE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)C)N)C

Canonical SMILES

CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)C)N)C

Key on ui other cas no.

81-71-0

Origin of Product

United States

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